molecular formula C7H4ClNO2S2 B14291981 3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione CAS No. 112397-27-0

3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione

Cat. No.: B14291981
CAS No.: 112397-27-0
M. Wt: 233.7 g/mol
InChI Key: AADRALKVSWLRGL-UHFFFAOYSA-N
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Description

3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is a chemical compound belonging to the class of benzodithiazines This compound is characterized by the presence of a chloro group and a benzodithiazine ring system, which includes sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzodithiazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzodithiazine derivatives.

Scientific Research Applications

3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In medicinal applications, it may modulate specific receptors or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: A related compound with similar biological activities.

    3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione:

Uniqueness

3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring system

Properties

CAS No.

112397-27-0

Molecular Formula

C7H4ClNO2S2

Molecular Weight

233.7 g/mol

IUPAC Name

3-chloro-1λ6,4,2-benzodithiazine 1,1-dioxide

InChI

InChI=1S/C7H4ClNO2S2/c8-7-9-13(10,11)6-4-2-1-3-5(6)12-7/h1-4H

InChI Key

AADRALKVSWLRGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC(=NS2(=O)=O)Cl

Origin of Product

United States

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